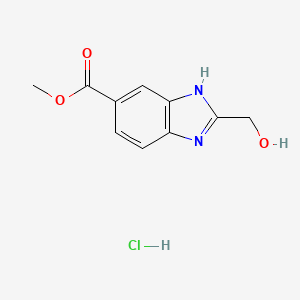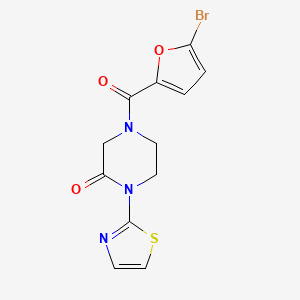
methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Research highlights the importance of benzodiazole derivatives as crucial components in drug discovery. These compounds serve as versatile building blocks, enabling the synthesis of a wide range of bioactive molecules with potential therapeutic applications. A study by Durcik et al. (2020) outlines an efficient synthesis pathway for hydroxy-substituted 2-aminobenzothiazole derivatives, showcasing the utility of these compounds in medicinal chemistry and their role in exploring chemical space for drug development (Durcik et al., 2020).
Environmental Degradation and Transformation
Another facet of research focuses on the environmental presence and transformation of benzodiazole compounds, which are widely used as corrosion inhibitors and have become ubiquitous micropollutants. Huntscha et al. (2014) investigated the aerobic biodegradation mechanisms of benzotriazoles, revealing significant insights into their degradation pathways and the formation of transformation products in wastewater treatment processes (Huntscha et al., 2014).
Potential Antineoplastic and Antifilarial Agents
The exploration of benzimidazole derivatives for their antineoplastic and antifilarial properties represents another crucial area of research. A study by Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates showing significant in vivo antifilarial activity against various parasitic worms, indicating their potential as antifilarial agents (Ram et al., 1992).
High-Performance Polymer Development
Research on the synthesis of novel compounds for high-performance polymer development also utilizes these chemical frameworks. A study by Qinglon (2014) described the synthesis of a compound designed for creating a new AB-type monomer, showcasing the compound's role in enhancing the performance of polymers (Qinglon, 2014).
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7;/h2-4,13H,5H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXGACBRJNPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)

![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)




![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
